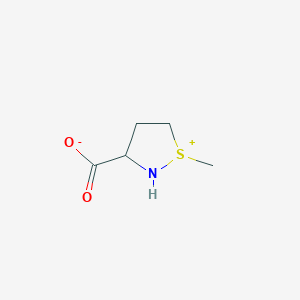
Dehydromethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydromethionine is a naturally occurring amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a non-proteinogenic amino acid that is structurally similar to methionine, but with a double bond between the carbon atoms in the side chain. This unique structure gives dehydromethionine distinct biochemical and physiological properties that make it an attractive target for investigation.
Mécanisme D'action
The mechanism of action of dehydromethionine is not fully understood, but it is thought to involve interactions with cellular signaling pathways and protein synthesis machinery. Some studies have suggested that dehydromethionine may inhibit protein synthesis by interfering with the function of ribosomes, while others have proposed that it may act as a signaling molecule that regulates gene expression.
Effets Biochimiques Et Physiologiques
Dehydromethionine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress. In addition, dehydromethionine has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dehydromethionine in lab experiments is its structural similarity to methionine, which allows for easy incorporation into proteins. In addition, its unique properties make it a useful tool for studying protein synthesis and modification. However, one limitation is that dehydromethionine is not naturally occurring in most organisms, which may limit its applicability in certain experimental systems.
Orientations Futures
There are a number of potential future directions for research on dehydromethionine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new methods for synthesizing dehydromethionine, which could improve its efficiency and reduce costs. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of dehydromethionine, as well as its mechanism of action.
Méthodes De Synthèse
Dehydromethionine can be synthesized via a variety of methods, including chemical synthesis and enzymatic conversion. One common approach involves the use of enzymes such as L-methionine gamma-lyase, which can convert L-methionine to dehydromethionine in a one-step reaction. Chemical synthesis methods have also been developed, although they tend to be more complex and less efficient than enzymatic approaches.
Applications De Recherche Scientifique
Dehydromethionine has a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of interest is its potential as a tool for studying protein synthesis and modification. Dehydromethionine can be incorporated into proteins in place of methionine, allowing researchers to study the effects of this structural modification on protein function and stability.
Propriétés
Numéro CAS |
17575-30-3 |
|---|---|
Nom du produit |
Dehydromethionine |
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.2 g/mol |
Nom IUPAC |
1-methyl-1,2-thiazolidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C5H9NO2S/c1-9-3-2-4(6-9)5(7)8/h4,6H,2-3H2,1H3 |
Clé InChI |
QIQGSRUNFMOWCE-UHFFFAOYSA-N |
SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
SMILES canonique |
C[S+]1CCC(N1)C(=O)[O-] |
Autres numéros CAS |
17575-30-3 |
Synonymes |
dehydromethionine S-methylisothiazolidine-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



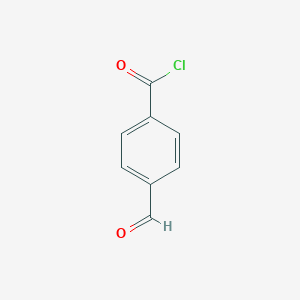
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
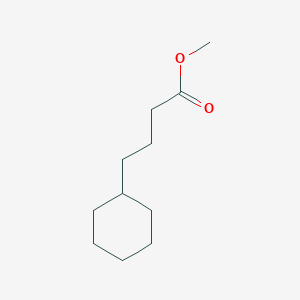
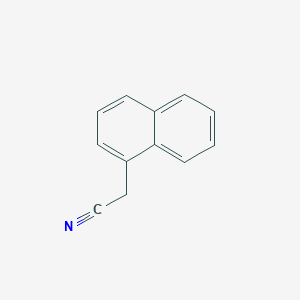
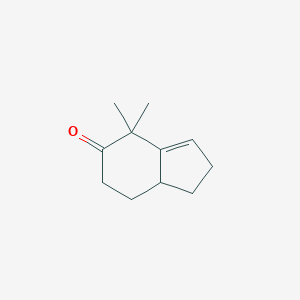
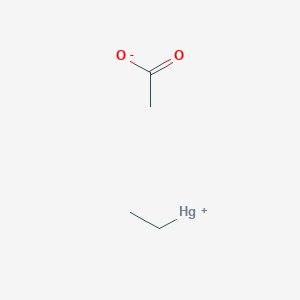
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

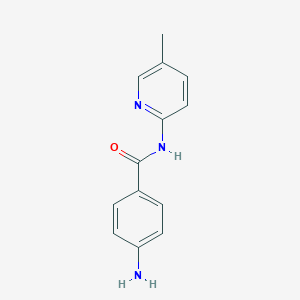
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
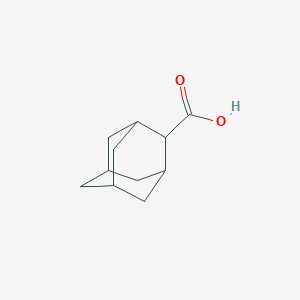
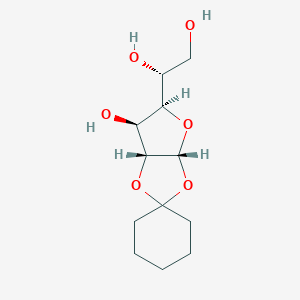
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)